4-(2-Methoxyethyl)Piperidine
Overview
Description
“4-(2-Methoxyethyl)Piperidine” is a compound with the molecular formula C8H17NO . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “4-(2-Methoxyethyl)Piperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a methoxyethyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Methoxyethyl)Piperidine” are not available, piperidine derivatives are known to undergo a variety of reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .
Physical And Chemical Properties Analysis
“4-(2-Methoxyethyl)Piperidine” is a solid substance at room temperature . It has a molecular weight of 143 .
Scientific Research Applications
1. Analytical Toxicology
4-(2-Methoxyethyl)Piperidine, as part of the compound 2-Methoxydiphenidine, has been studied in the context of forensic toxicology. This research chemical, known as MXP or 2-MeO-diphenidine, is analyzed in cases involving fatalities. The study of its metabolites, including hydroxy-2-MXP, contributes to the forensic analysis of these substances (Elliott et al., 2015).
2. Chemical Characterization
The compound has been identified in the context of characterizing psychoactive arylcyclohexylamines. These substances, often labeled as "research chemicals," are analyzed using various techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to understand their chemical properties (De Paoli et al., 2013).
3. Electrochemical Studies
Electrochemical studies have focused on the anodic methoxylation of piperidine derivatives, including those with N-acyl and N-sulfonyl groups. These studies are important for understanding the electrochemical behavior and potential applications of these compounds in various chemical processes (Golub & Becker, 2015).
4. Synthesis of Natural Products
4-(2-Methoxyethyl)Piperidine derivatives have been utilized in the synthesis of natural products like pinidinone, demonstrating their role in complex organic syntheses and the production of biologically active compounds (Csatayová et al., 2010).
5. Corrosion Inhibition Research
In the field of materials science, piperidine derivatives, including those with methoxy groups, have been investigated for their corrosion inhibition properties on metals like iron. This research is crucial for developing new materials that can prevent corrosion in various industrial applications (Kaya et al., 2016).
6. Development of Pharmaceuticals
Research on 4-(2-Methoxyethyl)Piperidine derivatives has led to the development of potential pharmaceuticals. For instance, studies on substituted N-benzyl piperidines in the GBR series have contributed to the understanding of their biological activity, which could be beneficial in the development of drugs targeting specific transporters in the body (Boos et al., 2006).
Safety And Hazards
Future Directions
Piperidines, including “4-(2-Methoxyethyl)Piperidine”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(2-methoxyethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-10-7-4-8-2-5-9-6-3-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGQYQKSLRERDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569532 | |
Record name | 4-(2-Methoxyethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethyl)Piperidine | |
CAS RN |
70724-70-8 | |
Record name | 4-(2-Methoxyethyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70724-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methoxyethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methoxyethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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